

# C18:1 Ceramide-d7 CAS number and chemical properties.

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# C18:1 Ceramide-d7: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **C18:1 Ceramide-d7**, a deuterated analog of C18:1 ceramide, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in research, and detailed experimental protocols, with a focus on its use as an internal standard in mass spectrometry-based lipidomics.

### **Core Chemical Properties and Data**

**C18:1 Ceramide-d7**, with the CAS number 1942907-50-7, is a synthetic, deuterated version of N-oleoyl-D-erythro-sphingosine.[1][2][3][4][5] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices.

Below is a summary of its key chemical and physical properties:



Property	Value
CAS Number	1942907-50-7
Molecular Formula	С36Н62D7NО3
Molecular Weight	570.98 g/mol
Purity	>99%
Physical State	Typically supplied as a solution or powder.
Storage Temperature	-20°C
Stability	At least 1 year at -20°C.

### **Applications in Research**

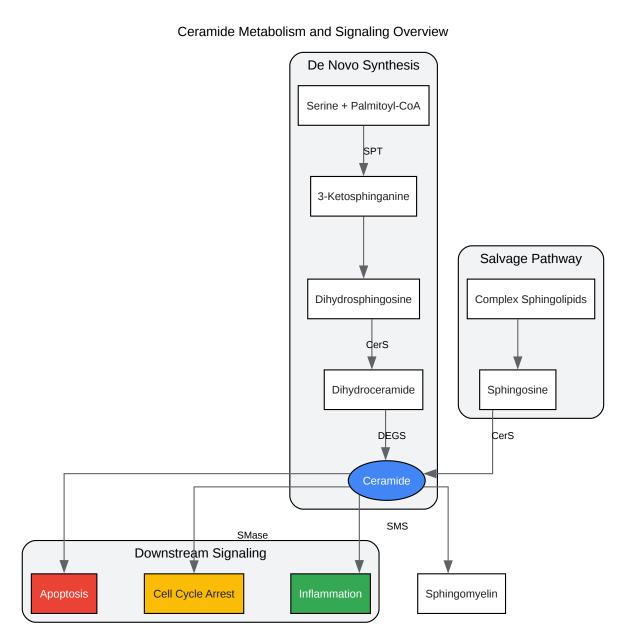
The primary application of **C18:1 Ceramide-d7** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of C18:1 ceramide and other related ceramide species in various biological samples, including plasma, serum, and tissue homogenates. Its use is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of quantitative lipidomic studies.

Ceramides, including C18:1 ceramide, are bioactive lipids that play a central role in numerous cellular processes. Understanding their signaling pathways is critical in many areas of research, including cancer biology, metabolic diseases, and neurodegenerative disorders.

### **Ceramide Signaling and Metabolism**

Ceramides are synthesized and metabolized through a network of interconnected pathways. The two primary routes for ceramide generation are the de novo synthesis pathway and the salvage pathway.





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Caption: Overview of ceramide metabolism and its role in downstream signaling pathways.



### **Experimental Protocols: Quantification of Ceramides by LC-MS/MS**

The following provides a generalized workflow for the quantification of C18:1 ceramide in biological samples using C18:1 Ceramide-d7 as an internal standard.

### **Biological Sample** (Plasma, Tissue, etc.) Spike with C18:1 Ceramide-d7 (Internal Standard) **Lipid Extraction** (e.g., Bligh-Dyer or Protein Precipitation) Dry Down and Reconstitute in Injection Solvent Liquid Chromatography (Reversed-Phase C18 or C8 column) Tandem Mass Spectrometry (MRM/SRM mode)

LC-MS/MS Workflow for Ceramide Quantification

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Data Analysis (Peak Integration, Quantification)



Caption: A typical experimental workflow for quantifying ceramides using LC-MS/MS.

#### **Sample Preparation**

- Internal Standard Spiking: To a known amount of biological sample (e.g., 50-100 μL of plasma or a specific weight of homogenized tissue), add a known amount of C18:1
   Ceramide-d7.
- · Lipid Extraction:
  - For Plasma/Serum (Protein Precipitation): Add a volume of cold organic solvent (e.g., isopropanol or a methanol:chloroform mixture) to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the lipids.
  - For Tissues (Liquid-Liquid Extraction): Homogenize the tissue in a suitable buffer. Perform a Bligh and Dyer extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.
- Drying and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation:
  - Column: A reversed-phase column, such as a C8 or C18, is typically used for the separation of ceramide species.
  - Mobile Phase: A gradient of two mobile phases is commonly employed. For example,
    Mobile Phase A could be water with a small percentage of formic acid and ammonium
    formate, and Mobile Phase B could be a mixture of acetonitrile and isopropanol with
    similar additives. The gradient is programmed to elute the ceramides based on their
    hydrophobicity.
- Mass Spectrometry Detection:



- o Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
- Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the endogenous C18:1 ceramide and the C18:1 Ceramide-d7 internal standard.

### **Data Analysis**

The concentration of endogenous C18:1 ceramide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (C18:1 Ceramide-d7) and comparing this ratio to a calibration curve generated using known concentrations of a C18:1 ceramide standard.

### Conclusion

C18:1 Ceramide-d7 is an indispensable tool for researchers investigating the roles of ceramides in health and disease. Its use as an internal standard in LC-MS-based lipidomics allows for the accurate and precise quantification of endogenous C18:1 ceramide, facilitating a deeper understanding of its biological functions and its potential as a biomarker and therapeutic target. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of robust and reliable experimental studies.

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